molecular formula C14H14BrNO2 B3019897 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol CAS No. 1232789-43-3

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol

Cat. No.: B3019897
CAS No.: 1232789-43-3
M. Wt: 308.175
InChI Key: HRVYUWPZKSGSFO-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-[(3-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVYUWPZKSGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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